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molecular formula C18H25PSi B8540861 Diphenyl[3-(trimethylsilyl)propyl]phosphane CAS No. 69858-27-1

Diphenyl[3-(trimethylsilyl)propyl]phosphane

Cat. No. B8540861
M. Wt: 300.4 g/mol
InChI Key: XZYKUQHNUMYJNO-UHFFFAOYSA-N
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Patent
US04668809

Procedure details

A mixture of 22.8 g (0.2 mole) allyl trimethyl silane and 37.2 g (0.2 mole) diphenyl phosphine was reacted for 158 hours in the manner described in Example 1. A subsequent fractional distillation, yielded the desired pure adduct as a clear, colorless liquid. The distillation yield was 50%. The product had a boiling point of 150° C. at 0.10 mm.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Si:4]([CH3:7])([CH3:6])[CH3:5])[CH:2]=[CH2:3].[C:8]1([PH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH3:5][Si:4]([CH2:1][CH2:2][CH2:3][P:14]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
C(C=C)[Si](C)(C)C
Name
Quantity
37.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted for 158 hours in the manner
Duration
158 h
DISTILLATION
Type
DISTILLATION
Details
A subsequent fractional distillation
CUSTOM
Type
CUSTOM
Details
yielded the desired pure adduct as a clear, colorless liquid
DISTILLATION
Type
DISTILLATION
Details
The distillation yield was 50%

Outcomes

Product
Name
Type
Smiles
C[Si](C)(C)CCCP(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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